molecular formula C22H22N2O2S B2949509 3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide CAS No. 1798029-63-6

3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Cat. No.: B2949509
CAS No.: 1798029-63-6
M. Wt: 378.49
InChI Key: AHFSOPQXJOHIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is an organic compound known for its intricate structure and significant applications in various scientific fields. This compound combines aromatic and heterocyclic elements, making it a key molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis usually begins with commercially available starting materials, such as 4-(methylthio)aniline and 3-(pyridin-2-yloxy)benzaldehyde.

  • Key Steps

    • Formation of Intermediates: : The initial step often involves the formation of intermediates through nucleophilic aromatic substitution or condensation reactions.

    • Coupling Reaction: : The critical step involves the coupling of intermediates, facilitated by catalytic agents like palladium or copper.

    • Final Amide Formation: : The final product is achieved through amidation reactions, often employing reagents such as EDCI or HATU.

  • Reaction Conditions: : These reactions typically occur under controlled temperatures (0-100°C) and inert atmospheres to prevent oxidation or unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 3-(4-(methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide may involve:

  • Scaling Up Laboratory Procedures: : Using larger reactors and automated systems to replicate laboratory conditions on a commercial scale.

  • Optimization of Yields: : Employing continuous flow chemistry to improve yield and reduce reaction times.

  • Purification Methods: : Utilizing crystallization, chromatography, and distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Nitro derivatives of the compound can be reduced to amines using reducing agents like iron powder or catalytic hydrogenation.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Iron powder, palladium on carbon with hydrogen gas.

  • Catalysts: : Palladium, copper, and other transition metals for coupling reactions.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation of the methylthio group.

  • Amines: : From reduction of nitro groups.

  • Substituted Aromatic Compounds: : From electrophilic aromatic substitution.

Scientific Research Applications

3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is utilized in various fields:

  • Chemistry: : As a building block for synthesizing complex molecules.

  • Biology: : In studying cellular processes and as a probe in molecular biology.

  • Industry: : In manufacturing advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • Target Receptors: : It may interact with G-protein coupled receptors or ion channels.

  • Biochemical Pathways: : Involves modulation of signaling pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

3-(4-(Methylthio)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has unique structural features, distinguishing it from related compounds:

  • 4-(Methylthio)aniline Derivatives: : Similar but with variations in functional groups affecting reactivity and applications.

  • Pyridine-based Amides: : Similar core but differ in substituents and hence in biological activity.

List of Similar Compounds

  • 3-(4-(Methylthio)phenyl)-N-(2-methylbenzyl)propanamide

  • N-(3-(Pyridin-2-yloxy)benzyl)-3-(4-methylthiophenyl)prop-2-enamide

  • 3-(4-(Methylthio)phenyl)-N-(4-(pyridin-2-yloxy)benzyl)butanamide

This exploration showcases the intriguing complexity and significant utility of this compound. Whether in the lab or in various applied sciences, it’s one of those molecules that really underscore the fascinating possibilities of organic chemistry. Cool, huh?

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-27-20-11-8-17(9-12-20)10-13-21(25)24-16-18-5-4-6-19(15-18)26-22-7-2-3-14-23-22/h2-9,11-12,14-15H,10,13,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFSOPQXJOHIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.